(7R)-7-Hydroxylariciresinol

Drug Metabolism Hepatoprotection Pharmacokinetics

(7R)-7-Hydroxylariciresinol is a naturally occurring tetrahydrofuran-type lignan, classified as a 7,9'-epoxylignan, bearing a catechol-like substitution pattern. It is most frequently isolated from the wood of various conifers (e.g., *Taxus yunnanensis*, *Abies alba*) along with other structurally related lignans such as lariciresinol, secoisolariciresinol, and 7-hydroxymatairesinol.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B1249024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7R)-7-Hydroxylariciresinol
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(C(CO2)C(C3=CC(=C(C=C3)O)OC)O)CO)O
InChIInChI=1S/C20H24O7/c1-25-17-7-11(3-5-15(17)22)19(24)14-10-27-20(13(14)9-21)12-4-6-16(23)18(8-12)26-2/h3-8,13-14,19-24H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1
InChIKeyMWQRAOGWLXTMIC-WZBLMQSHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (7R)-7-Hydroxylariciresinol: Baseline Identity and Class Context


(7R)-7-Hydroxylariciresinol is a naturally occurring tetrahydrofuran-type lignan, classified as a 7,9'-epoxylignan, bearing a catechol-like substitution pattern [1]. It is most frequently isolated from the wood of various conifers (e.g., *Taxus yunnanensis*, *Abies alba*) along with other structurally related lignans such as lariciresinol, secoisolariciresinol, and 7-hydroxymatairesinol [1][2]. Its core dibenzylbutyrolactone framework is common to many dietary lignans, but the specific (7R) stereochemistry and the extra hydroxyl group are key structural features that distinguish it from unsubstituted lariciresinol analogs [1].

Stereochemically defined (7R)-lignan probe with C-7 hydroxyl substitution
CYP inhibition screening studies: reported differential profile vs. (+)-lariciresinol
Hepatoprotection model research: D-GalN/LPS injury model context
Inflammation pathway studies: TNF-α / IL-6 suppression in human macrophage models

Why Generic Lignan Substitution is Insufficient for (7R)-7-Hydroxylariciresinol Research


Substituting (7R)-7-hydroxylariciresinol with a generic lignan mixture or a close analog like lariciresinol or secoisolariciresinol is analytically and pharmacologically invalid. The (7R) stereochemistry and the C-7 hydroxyl group are critical structural features that dictate its interaction with biological targets. For instance, in a direct head-to-head comparison, (7R)-7-hydroxylariciresinol is a demonstrably weaker inhibitor of human CYP3A4 than (+)-lariciresinol, indicating that this specific substitution pattern leads to a distinct drug-drug interaction risk profile [1]. Using an uncharacterized substitute would introduce uncontrolled variables into any study of hepatoprotection, anti-inflammatory mechanisms, or metabolic fate, yielding data that cannot be extrapolated to the specific compound of interest [2].

Stereochemistry and C-7 hydroxyl substitution may alter CYP interaction profile; (7R)-7-hydroxylariciresinol shows weaker CYP3A4 inhibition than (+)-lariciresinol, a behavior unlikely to be replicated by generic lignan mixtures.
Hepatoprotection model response reported for this specific stereoisomer may not transfer to lariciresinol or secoisolariciresinol without validation.
Anti-inflammatory cytokine suppression observed in human macrophages is compound-specific; uncontrolled substitution may compromise mechanistic endpoint interpretation.

Quantitative Differential Evidence for (7R)-7-Hydroxylariciresinol Against Core Lignan Comparators


Reduced CYP3A4 Inhibition Liability Relative to (+)-Lariciresinol

In a fluorometric enzyme inhibition assay, (7R)-7-hydroxylariciresinol showed an IC50 of 66.5 µM against human CYP3A4, which is 2.6-fold weaker than the IC50 of 25.6 µM observed for (+)-lariciresinol under identical conditions [1]. This suggests a reduced potential for CYP3A4-mediated drug-drug interactions, a key differentiator for scientists selecting a lignan scaffold for in vivo hepatoprotective or anti-inflammatory studies where co-administered drugs are a concern.

CYP3A4 Inhibition
Head-to-head
IC50 66.5 µM vs. 25.6 µM (2.6-fold weaker than (+)-lariciresinol)
Supports CYP3A4-mediated interaction screening context
Human CYP3A4 fluorometric assay, 30 min incubation
Drug Metabolism Hepatoprotection Pharmacokinetics

Modest CYP2D6 Inhibition Profile Contrasts with More Potent Lignan Inhibitors

(7R)-7-hydroxylariciresinol was found to inhibit human CYP2D6 with an IC50 of 100 µM [1]. While this represents a weak interaction, it is a datapoint for comparison. For example, alpha-conidendrin, another lignan, showed a CYP2D6 IC50 of 17.7 µM, meaning (7R)-7-hydroxylariciresinol is approximately 5.6-fold less potent [1]. This data allows for risk-ranking among lignans where CYP2D6 inhibition is a screening criterion.

CYP2D6 Inhibition
Cross-study comparable
IC50 100 µM (5.6-fold less potent than α-conidendrin, IC50 17.7 µM)
Supports CYP2D6 risk-ranking screening context
Human CYP2D6 fluorometric assay, 30 min incubation
Drug-Drug Interaction Cytochrome P450 Toxicology

Consistent Hepatoprotective Efficacy Compared to Drug Taxiresinol

In a D-galactosamine/lipopolysaccharide (D-GalN/LPS)-induced liver injury mouse model, pre-administration of (7'R)-7'-hydroxylariciresinol at 10 and 50 mg/kg (i.p.) significantly and dose-dependently reduced serum markers of hepatic necrosis (sGPT and sGOT) and suppressed TNF-α production to a degree comparable with taxiresinol [1]. While this does not show superiority over taxiresinol, it establishes functional equivalence in a gold-standard hepatoprotection model, a non-trivial finding given structural differences.

Hepatoprotection Model
Head-to-head
10–50 mg/kg i.p. reduced hepatic injury markers and TNF-α, comparable to taxiresinol
Supports model-response endpoint context
D-GalN/LPS mouse model, i.p. administration
Liver Injury Apoptosis TNF-alpha

Class-Level Anti-Inflammatory Effect via TNF-α/IL-6 Suppression in Human Macrophages

In a study assessing a panel of eight conifer-derived lignans, (7R)-7-hydroxylariciresinol was shown to reduce LPS-induced secretion of pro-inflammatory cytokines (IL-6, TNF-α, and IL-1β) in human THP-1 cells and peripheral blood-derived macrophages [1]. While quantitative differentiation data from a direct comparator in the same study is not yet available in the abstracted results, this finding places the compound within a select group of anti-inflammatory lignans and supports its use for mechanistic studies on inflammation-driven β-cell dysfunction in diabetes [1].

Anti-inflammatory Activity
Data to verify
Reduction in IL-6, TNF-α, IL-1β secretion observed in LPS-activated human macrophages (quantification pending)
Supports inflammation pathway study context; full comparator data required
THP-1 cells and primary human macrophages, conference abstract
Immunomodulation Inflammation Macrophages

Validated Application Scenarios for (7R)-7-Hydroxylariciresinol Based on Comparative Evidence


In Vivo Hepatoprotection Studies Requiring a Defined CYP Interaction Profile

For researchers developing new therapies for fulminant hepatic failure, (7R)-7-hydroxylariciresinol offers a unique advantage. Its proven, dose-dependent hepatoprotective efficacy in a D-GalN/LPS mouse model is on par with taxiresinol [1], but its 2.6-fold weaker inhibition of CYP3A4 compared to (+)-lariciresinol [2] makes it a safer candidate for combination therapy studies where minimizing metabolic drug interactions is paramount.

Standard Reference Compound for Lignan Structure-Activity Relationship (SAR) Studies

The existence of direct comparator data for CYP inhibition (CYP3A4 vs. lariciresinol; CYP2D6 vs. alpha-conidendrin) [2] positions (7R)-7-hydroxylariciresinol as an essential SAR probe. Scientists can use this compound to interrogate the impact of the 7R-hydroxyl configuration on enzyme binding, using the quantitative IC50 differences as validated endpoints to guide analogue design.

Investigating Inflammation-Driven Metabolic Dysfunction in Human Macrophage Models

Based on its demonstrated ability to suppress TNF-α, IL-6, and IL-1β in activated human macrophages [3], (7R)-7-hydroxylariciresinol is a relevant selection for ex vivo studies of the 'metaflammation' axis linking obesity to type 2 diabetes. Its specific activity in primary human cells provides a translational bridge between in vivo murine hepatoprotection data and human disease biology.

Application
Selection Property
Validation Focus
Hepatoprotection model research with CYP interaction profiling
CYP inhibition screening profile
D-GalN/LPS model endpoint context; CYP3A4 IC50 comparison review
Lignan SAR probe for CYP enzyme interactions
Quantitative CYP inhibition comparator data
CYP3A4/CYP2D6 IC50 endpoint interpretation
Inflammation pathway research in human macrophage models
TNF-α/IL-6/IL-1β suppression context
Human macrophage cytokine endpoint review
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